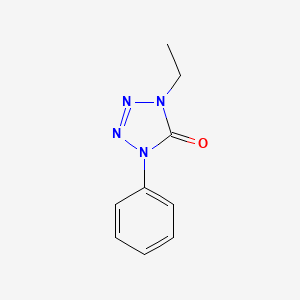![molecular formula C13H10N2O3 B7502479 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as PFOB or perfluoro-octylbromide and has a molecular formula of C14H8BrF7NO2.
作用机制
The mechanism of action of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one is not well understood. However, it is believed to act as a surfactant, which reduces the surface tension of the liquid it is dissolved in. This property makes it an excellent contrast agent for imaging techniques such as MRI and CT.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects. It is not toxic and does not cause any adverse effects on the body. However, it is important to note that PFOB should not be used in high doses as it may cause adverse effects.
实验室实验的优点和局限性
The main advantage of using 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one in lab experiments is its ability to act as a contrast agent for imaging techniques such as MRI and CT. PFOB is also an excellent carrier for drugs that are not soluble in water.
The main limitation of using PFOB in lab experiments is its high cost. PFOB is an expensive compound, which may limit its use in some research fields.
未来方向
There are several future directions for the research of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one. One possible direction is the development of new synthesis methods that are more cost-effective and environmentally friendly.
Another direction is the investigation of PFOB as a carrier for gene therapy. PFOB has the potential to deliver genes to specific tissues, which may be useful in the treatment of various genetic disorders.
Finally, the use of PFOB in tissue engineering is another potential future direction. PFOB may be used to create scaffolds for tissue engineering, which may have applications in the regeneration of damaged tissues.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. Its ability to act as a contrast agent for imaging techniques such as MRI and CT, as well as its potential as a carrier for drugs and genes, make it a valuable compound in the scientific community. The development of new synthesis methods and the investigation of PFOB in tissue engineering and gene therapy are potential future directions for research on this compound.
合成方法
The synthesis of 1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one involves the reaction of 2-acetyl-5-bromomethylfuran and 2-amino-3-hydroxypyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one has various scientific research applications. One of its main applications is as a contrast agent for imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT). PFOB has a high electron density, which makes it an excellent contrast agent for these imaging techniques.
Another application of PFOB is in the field of drug delivery. PFOB can be used as a carrier for drugs due to its ability to dissolve in both water and oil. This property makes it an ideal carrier for drugs that are not soluble in water.
属性
IUPAC Name |
1-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13-5-1-2-6-15(13)9-10-8-12(18-14-10)11-4-3-7-17-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMULUFIXBFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

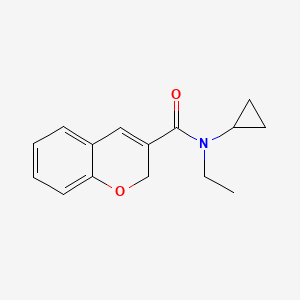
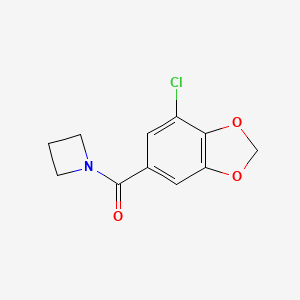

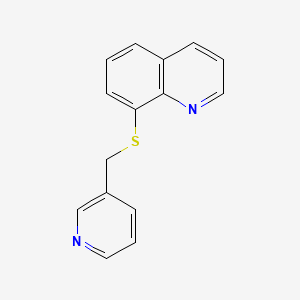

![N-benzyl-N-tert-butyl-2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7502430.png)
![4-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7502431.png)

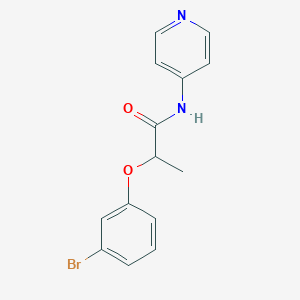
![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
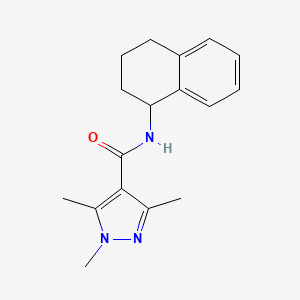
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
